3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings
Preparation Methods
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluoromethoxy groups: This step involves the reaction of the pyrazole intermediate with difluoromethoxybenzene under specific conditions.
Addition of the trifluoromethylbenzyl group: This final step involves the reaction of the intermediate with a trifluoromethylbenzyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: The compound’s fluorine content makes it useful in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with fluorine substitutions, such as:
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic reactions.
Compared to these compounds, 3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17F7N2O2 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C25H17F7N2O2/c26-23(27)35-19-8-4-16(5-9-19)21-13-22(17-6-10-20(11-7-17)36-24(28)29)34(33-21)14-15-2-1-3-18(12-15)25(30,31)32/h1-13,23-24H,14H2 |
InChI Key |
YKWSFCFKKLAKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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